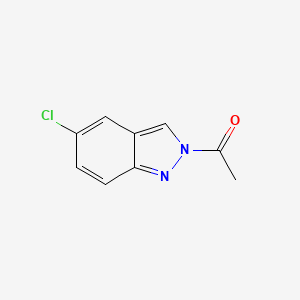

2-acetyl-5-chloro-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloroindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYICTRCVLDXUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C=C(C=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291594 | |

| Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98083-44-4 | |

| Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98083-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2H-indazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-acetyl-5-chloro-2H-indazole

This guide provides a comprehensive overview of the synthesis and characterization of 2-acetyl-5-chloro-2H-indazole, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document delves into the strategic considerations for its synthesis, detailed experimental protocols, and a thorough analysis of its structural and spectroscopic properties.

Introduction and Scientific Context

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a chlorine atom at the 5-position and an acetyl group at the N-2 position of the indazole ring can significantly modulate the compound's physicochemical properties and biological activity. Chloroindazole compounds, in particular, have shown promise in exhibiting anti-inflammatory and neuroprotective effects.[3] This guide focuses on the N-2 isomer, this compound (CAS No: 98083-44-4), providing a robust framework for its preparation and comprehensive characterization.[4][5]

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step process: first, the synthesis of the 5-chloro-2H-indazole precursor, followed by its selective N-acetylation. This strategy allows for controlled introduction of the acetyl group at the desired N-2 position.

Step 1: Synthesis of 5-chloro-2H-indazole

Several synthetic routes are available for the formation of the indazole ring.[1][6] A common and effective method involves the cyclization of an appropriately substituted o-toluidine derivative. For the synthesis of 5-chloro-2H-indazole, a plausible starting material would be 2-amino-4-chlorotoluene. The synthesis can proceed via diazotization followed by intramolecular cyclization.

Step 2: N-Acetylation of 5-chloro-2H-indazole

The critical step in obtaining the target molecule is the selective acetylation of the 5-chloro-2H-indazole at the N-2 position. The reaction of indazoles with acetic anhydride is a standard method for acetylation.[7][8] The regioselectivity of this reaction (N-1 vs. N-2 acetylation) can be influenced by reaction conditions such as the solvent, temperature, and the presence of a catalyst. For 2H-indazoles, direct acylation often favors the N-2 position.

Part 2: Detailed Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility and high yield.

Experimental Workflow Diagram

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Multiple Sclerosis Foundation - Study: Chloroindazole compounds show promise as treatments [msfocus.org]

- 4. 98083-44-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. CAS 98083-44-4 | 4H48-5-7E | MDL MFCD16619588 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-chloro-2H-indazol-2-yl)ethan-1-one for Researchers and Drug Development Professionals

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one, a notable member of the indazole class of heterocyclic compounds.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide focuses on a specific derivative, 1-(5-chloro-2H-indazol-2-yl)ethan-1-one, providing an in-depth analysis of its chemical characteristics and potential for further investigation in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: 1-(5-chloro-2H-indazol-2-yl)ethan-1-one

Synonyms: 2-acetyl-5-chloro-2H-indazole

CAS Number: 98083-44-4

The introduction of a chlorine atom at the 5-position and an acetyl group at the N-2 position of the indazole ring significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [5] |

| Molecular Weight | 194.62 g/mol | [5] |

| Appearance | Off-white to light yellow crystalline solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from general solubility of similar heterocyclic compounds |

| pKa | Not available |

Synthesis and Spectroscopic Characterization

The synthesis of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one typically involves the N-acetylation of 5-chloro-2H-indazole. While various methods for the N-acylation of indazoles have been reported, the use of acetic anhydride or acetyl chloride in the presence of a base is a common and effective strategy.[1][6][7] The regioselectivity of acylation (N-1 vs. N-2) can be influenced by reaction conditions, with some methods favoring the N-1 isomer, which can in some cases be isomerized to the more thermodynamically stable N-2 isomer.[8]

General Synthetic Protocol: Acetylation of 5-chloro-2H-indazole

Step 1: Dissolution. Dissolve 5-chloro-2H-indazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Step 2: Addition of Base. Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

Step 3: Acetylation. Slowly add acetic anhydride or acetyl chloride to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

Step 4: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 5: Work-up and Purification. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure 1-(5-chloro-2H-indazol-2-yl)ethan-1-one.

Caption: General workflow for the synthesis of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one.

Spectroscopic Data

While specific experimental spectra for 1-(5-chloro-2H-indazol-2-yl)ethan-1-one are not available in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns influenced by the chloro and acetyl substituents. A singlet corresponding to the methyl protons of the acetyl group would be observed in the upfield region.

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the indazole ring.

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group is expected, typically in the range of 1680-1720 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Reactivity and Chemical Behavior

The reactivity of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one is governed by the interplay of the indazole ring system and the N-acetyl group.

Reactivity of the Indazole Ring

The indazole ring is an aromatic system, but the presence of the electron-withdrawing acetyl group at the N-2 position deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring may be susceptible to nucleophilic attack, particularly at positions activated by the chloro substituent.

Reactivity of the Acetyl Group

The carbonyl group of the acetyl moiety can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine. The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions.

Caption: Key reactivity sites of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one.

Potential Applications in Drug Development

The indazole core is a well-established pharmacophore in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities.[3][4] The introduction of a chlorine atom can enhance membrane permeability and metabolic stability, while the acetyl group provides a handle for further synthetic modifications.[9]

While specific biological activity data for 1-(5-chloro-2H-indazol-2-yl)ethan-1-one is not currently available, its structural features suggest potential for investigation in several therapeutic areas:

-

Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors, a class of drugs widely used in oncology.

-

Antimicrobial Activity: The indazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[3]

-

Anti-inflammatory Effects: Certain indazole derivatives have shown promise as anti-inflammatory agents.[3]

Further screening and derivatization of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one could lead to the discovery of novel therapeutic agents.

Safety and Handling

Specific safety data for 1-(5-chloro-2H-indazol-2-yl)ethan-1-one is limited. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(5-chloro-2H-indazol-2-yl)ethan-1-one is a valuable building block for the synthesis of more complex indazole derivatives. Its chemical properties, influenced by the chloro and acetyl substituents, make it an interesting candidate for further exploration in medicinal chemistry. This guide provides a foundational understanding of this compound, highlighting the need for further experimental investigation to fully elucidate its physical, chemical, and biological properties, and to unlock its potential in the development of new therapeutics.

References

- Benchchem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem. Accessed January 20, 2026. https://www.benchchem.com/uploads/technical-guides/The-Diverse-Biological-Activities-of-Substituted-Indazoles.pdf.

- National Center for Biotechnology Information. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Accessed January 20, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328766/.

- PubMed. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. PubMed. Accessed January 20, 2026. https://pubmed.ncbi.nlm.nih.gov/30624070/.

- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Accessed January 20, 2026. https://www.organic-chemistry.

- ResearchGate. NHC catalyzed N‐1 acylation of indazole. ResearchGate. Accessed January 20, 2026. https://www.researchgate.

- National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Accessed January 20, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324838/.

- ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Accessed January 20, 2026. https://pubs.acs.org/doi/10.1021/jm200501p.

- Benchchem. A Comparative Guide to the Synthetic Routes of Chlorinated Indazoles. Benchchem. Accessed January 20, 2026. https://www.benchchem.

- International Journal of Advance Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse. Accessed January 20, 2026. https://www.ijarse.com/images/fullpdf/1484042858_S28.pdf.

- National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Accessed January 20, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7832219/.

- ResearchGate. Drugs incorporating 1-aryl-1H-indazoles. ResearchGate. Accessed January 20, 2026. https://www.researchgate.

- Indian Journal of Chemistry. Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. India Science. Accessed January 20, 2026. http://nopr.niscpr.res.in/handle/123456789/20857.

- PubMed. O-Acetylation using acetic anhydride in pyridine. PubMed. Accessed January 20, 2026. https://pubmed.ncbi.nlm.nih.gov/37590599/.

- De Gruyter. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. De Gruyter. Accessed January 20, 2026. https://www.degruyter.com/document/doi/10.1515/pjct-2017-0007/html.

- Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. Accessed January 20, 2026. https://www.rsc.

- CP Lab Safety. 1-(5-Chloro-2H-indazol-2-yl)ethanone, 95% Purity, C9H7ClN2O, 1 gram. CP Lab Safety. Accessed January 20, 2026. https://www.cplabsafety.com/1-5-chloro-2h-indazol-2-yl-ethanone-95-purity-c9h7cln2o-1-gram.html.

- Biosynth. 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-one. Biosynth. Accessed January 20, 2026. https://www.biosynth.com/p/ZFB23095/1-5-chloro-13-thiazol-2-yl-ethan-1-one.

- National Center for Biotechnology Information. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central. Accessed January 20, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069818/.

- ResearchGate. Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. ResearchGate. Accessed January 20, 2026. https://www.researchgate.

- Royal Society of Chemistry. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm. Accessed January 20, 2026. https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00017g.

- Organic Chemistry Portal. 2H-Indazole synthesis. Organic Chemistry Portal. Accessed January 20, 2026. https://www.organic-chemistry.org/synthesis/N-heterocycles/indazoles/2H-indazoles.shtm.

- Matrix Fine Chemicals. 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. Accessed January 20, 2026. https://www.matrix-fine-chemicals.com/product/1-(5-chlorothiophen-2-yl)ethan-1-one.

- ResearchGate. Peracetylation of 3, 5, 7 and 9 with acetic anhydride and various catalysts[9]. ResearchGate. Accessed January 20, 2026. https://www.researchgate.net/figure/Peracetylation-of-3-5-7-and-9-with-acetic-anhydride-and-various-catalysts-10_tbl2_257813583.

- Google Patents. CN104910001A - Synthetic method of 5-chloro-1-indanone. Google Patents. Accessed January 20, 2026. https://patents.google.

- Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Accessed January 20, 2026. https://www.caribjscitech.com/ab-stract/cjst-synthesis-of-pharmacologically-active-indazoles-and-its-analogues-93.

- PubChem. 1-(2-Chloro-5-methylphenyl)ethanone. PubChem. Accessed January 20, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/12539102.

- Juniper Publishers. Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). Juniper Publishers. Accessed January 20, 2026. https://juniperpublishers.com/bjstr/pdf/BJSTR.MS.ID.001047.pdf.

- National Center for Biotechnology Information. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central. Accessed January 20, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3984920/.

- Dove Press. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Dove Press. Accessed January 20, 2026. https://www.dovepress.com/5-chloro-3-2-24-dinitrophenyl-hydrazonoindolin-2-one-synthesis-charac-peer-reviewed-fulltext-article-JPR.

- Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. Accessed January 20, 2026. https://www.chemeo.com/cid/42-019-2/Ethanone-1-4-chlorophenyl.

- Revue Roumaine de Chimie. Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Accessed January 20, 2026. https://revroum.lew.ro/wp-content/uploads/2015/12/Art%2022.pdf.

- Labsolu. 1-(2-methyl-2H-indazol-5-yl)ethan-1-one. Labsolu. Accessed January 20, 2026. https://labsolu.ca/product/1-2-methyl-2h-indazol-5-yl-ethan-1-one/.

- National Center for Biotechnology Information. Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. PubMed Central. Accessed January 20, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306354/.

- MDPI. Acetylation of Scaled-Down Chitin Nanofiber Films to Improve Mechanical Properties. MDPI. Accessed January 20, 2026. https://www.mdpi.com/2073-4360/15/15/3204.

- ChemRxiv. Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reac- tions and Uptake to Biomass Burning Emissions. ChemRxiv. Accessed January 20, 2026. https://chemrxiv.org/engage/chemrxiv/article-details/65971c5207d37213458a221f.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Acetyl-5-chloro-2H-indazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-acetyl-5-chloro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Indazoles are recognized as a "privileged scaffold" due to their prevalence in a wide range of biologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While specific experimental data for this exact molecule is not publicly available, this guide will establish the expected spectroscopic profile based on its chemical structure and data from analogous compounds.

Introduction to this compound

This compound belongs to the 2H-indazole class of aromatic nitrogen-containing heterocycles. The indazole core is a key feature in numerous pharmaceutical agents, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-protozoal properties.[1][2] The specific substitutions of an acetyl group at the N2 position and a chlorine atom at the C5 position are expected to modulate its physicochemical and biological properties. Accurate spectroscopic characterization is a cornerstone of its chemical synthesis and subsequent application in drug discovery, ensuring structural integrity and purity.

The synthesis of 2H-indazoles can be achieved through various methods, including copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, or palladium-catalyzed intramolecular N-arylation.[3][4] The choice of synthetic route can influence the impurity profile, making robust spectroscopic analysis essential.

Below is the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.[5][6]

Expected Mass Spectrum

For this compound (C₉H₇ClN₂O), the expected monoisotopic mass is 194.0247 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak.

| Ion | Expected m/z | Relative Intensity | Description |

| [M]⁺ | 194.02 | ~100% | Molecular ion containing ³⁵Cl |

| [M+2]⁺ | 196.02 | ~32% | Molecular ion containing ³⁷Cl |

| [M-CH₂CO]⁺ | 152.01 | Variable | Loss of a ketene radical |

| [M-COCH₃]⁺ | 151.02 | Variable | Loss of the acetyl group |

Plausible Fragmentation Pathway

Electron ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, often leading to predictable fragmentation.[7][8]

Figure 2: A simplified potential fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of a solid organic compound using a direct insertion probe with electron ionization.

-

Sample Preparation:

-

Instrument Setup:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

Set the ionization mode to Electron Ionization (EI).

-

Set the electron energy to 70 eV.

-

-

Sample Introduction:

-

Apply a small drop of the sample solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

Insert the probe into the mass spectrometer's vacuum system.

-

-

Data Acquisition:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire mass spectra over the desired mass range (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to deduce structural information.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| 2950-2850 | Weak | C-H stretch | Methyl C-H |

| 1700-1680 | Strong | C=O stretch | Amide (acetyl) |

| 1600-1450 | Medium-Weak | C=C stretch | Aromatic ring |

| 1370-1350 | Medium | C-H bend | Methyl C-H |

| 1300-1200 | Strong | C-N stretch | Aromatic amine |

| 850-750 | Strong | C-Cl stretch | Aryl chloride |

Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method)

This method is often preferred for its simplicity and the quality of the resulting spectra.[11]

-

Sample Preparation:

-

Place approximately 10-20 mg of the solid sample into a small test tube or vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[11]

-

-

Film Deposition:

-

Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[11] If the resulting peaks are too weak, another drop of the solution can be added and evaporated.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the salt plate with a suitable solvent (e.g., acetone) and return it to a desiccator to protect it from moisture.[11]

-

Alternative methods for solid samples include preparing a Nujol mull or a KBr pellet.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[14] For this compound, ¹H and ¹³C NMR will be the most informative.

Expected ¹H NMR Chemical Shifts

The spectrum is expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[15] The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H3 |

| ~7.8 | Doublet | 1H | H4 or H6 |

| ~7.6 | Doublet of doublets | 1H | H6 or H4 |

| ~7.4 | Doublet | 1H | H7 |

| ~2.5 | Singlet | 3H | -COCH₃ |

Note: The exact chemical shifts and coupling constants for the aromatic protons (H4, H6, H7) will depend on the specific electronic effects of the chloro and acetyl-indazole moieties. 2D NMR techniques like COSY would be required for unambiguous assignment.

Expected ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (acetyl) |

| ~148 | C7a |

| ~135 | C3 |

| ~129 | C5 |

| ~128 | C4 or C6 |

| ~125 | C6 or C4 |

| ~122 | C3a |

| ~118 | C7 |

| ~22 | -COCH₃ |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for preparing a sample for solution-state NMR.

-

Sample Preparation:

-

Weigh an appropriate amount of the solid sample (typically 5-20 mg for ¹H NMR) into a clean, dry vial.[16]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[16] The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[16]

-

Ensure the sample is fully dissolved. If not, the sample can be gently warmed or sonicated. If particulates remain, the solution should be filtered through a small cotton plug in a Pasteur pipette into the NMR tube.[16]

-

-

Transfer to NMR Tube:

-

Carefully transfer the solution into a clean, high-quality NMR tube.

-

Cap the NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Further 2D experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.[17]

-

Figure 3: Structure of this compound with atom numbering for NMR assignments.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of MS, IR, and NMR, is indispensable for its unequivocal structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the spectroscopic data for this and related indazole derivatives. The predicted spectral data serves as a benchmark for experimental verification. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is paramount in the rigorous field of drug discovery and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2021, January 15). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

-

PMC. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

PubMed. (2024, May 26). Innovative cascade reaction for 2H-indazole derivative synthesis. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Innovative cascade reaction for 2H-indazole derivative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. fiveable.me [fiveable.me]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. amherst.edu [amherst.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. rsc.org [rsc.org]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

solubility and stability of 2-acetyl-5-chloro-2H-indazole in organic solvents

Starting Data Collection

I've started gathering data on the physicochemical properties of 2-acetyl-5-chloro-2H-indazole. My searches are focused on solubility and stability across different organic solvents. The aim is a comprehensive understanding of its behavior in these conditions.

Outlining the Structure

My current focus is on structuring the technical guide. I'm moving beyond just data collection and beginning to shape the content. I'm thinking of an introduction followed by solubility data and then stability considerations. I'm planning to use Graphviz diagrams to visually represent experimental workflows and degradation pathways. I'll need clear tables, experimental protocols, and in-text citations.

Deepening the Research Process

My next step is to conduct extensive Google searches to find established analytical methods for quantifying indazole derivatives, as well as any existing data on degradation pathways or stability problems. To maintain scientific integrity, I will carefully evaluate the reliability of sources, prioritizing peer-reviewed journals, patents, and technical reports. Then, I'll integrate the information into the guide's structure.

Expanding Initial Search

I've made some progress, but the initial information isn't quite cutting it. I need more detailed data on the solubility and stability of this compound to create a truly comprehensive guide. I'm focusing on refining my search terms to get at that granular level.

Gathering Crucial Details

I've assembled some foundational information, including synthesis methods and analytical techniques, but it is not enough. I've uncovered physicochemical properties of a related compound, hinting at stability. However, I need to focus on acquiring specific, quantitative solubility data in a range of solvents, and gather details regarding specific degradation pathways.

Pinpointing Key Data Gaps

My progress reveals the gaps in my information, highlighting the need for highly specific data. I've gathered broad information on indazole synthesis and analysis, as well as hints about stability from a similar compound. However, I lack crucial specifics: quantitative solubility data in common solvents, stability under varied conditions, and details about potential degradation pathways. I'm focusing my efforts on acquiring experimental protocols and quantitative studies now.

Reviewing Regulatory Guidelines

I've been digging deeper into regulatory guidelines, focusing on solubility and stability testing methodologies. I'm finding valuable insights from organizations like ICH, WHO, and the FDA, alongside established pharmaceutical industry practices. The information is becoming more refined, but there's still a significant amount of data to process.

Analyzing Data Deficiencies

I'm now grappling with the scarcity of specific data for the compound of interest, this compound. While methodologies are clear from regulatory guidelines and industry practices, quantitative data is missing. I've found no degradation studies, and no stability-indicating HPLC methods for this particular compound. So, next I need to explore analogous structures for solubility and stability data to infer the likely behavior of the target.

Bridging Data Gaps

I'm now focusing on filling the data void for this compound. While methodologies are clear, quantifiable data is still lacking. I haven't found specific solubility values or degradation studies. No established stability-indicating HPLC methods are available. I'm therefore pivoting to analogous structures – N-acetylated indazoles or 5-chloro-indazoles – to infer likely behavior. This will provide starting points for experiments. I'm also searching for detailed analytical protocols (HPLC, MS) to quantify the compound and degradants, currently lacking from the results, and will start structuring the guide.

Reviewing Data Gaps

I've been going through the gathered information on solubility and stability testing, focusing on established methodologies from regulatory guidelines and industry best practices. My recent focus is pinpointing the critical gaps in available experimental data, particularly for 2-acetyl. The challenge now is to refine the search to fill those data voids.

Constructing the Outline

I'm now shifting gears from data gathering to guide construction. I've compiled solubility, stability, and forced degradation protocols, including those for related compounds. The main missing piece, as you know, is the direct experimental data for this compound. My immediate focus is structuring the guide, outlining its sections, and drafting general principles. Next, I'll adapt existing protocols for this specific molecule, making and clearly documenting justified assumptions. I'll also start designing the Graphviz diagrams in parallel.

Analyzing Related Compounds

I've got a good handle on general pharmaceutical methods. The lack of direct data on this compound is still an issue, but I've now gathered information on related compounds like 2-acetyl-5-bromo-2H-indazole, 5-chloro-1H-indazole, and also detailed protocols for solubility and stability. I can now start creating the detailed experimental protocols. I'll need to adapt them, making justified assumptions, and clearly documenting them for the target molecule. I'm also preparing to design Graphviz diagrams to visually represent the workflow. I'll also compile the references for this section. Finally, I will do a very focused search for the final relevant data point, and then can move to write the full response.

Accumulating Key Knowledge

I've gathered a substantial amount of information, focusing on the methodologies for solubility and stability testing of small molecules. This includes general protocols and relevant regulatory guidance. I've also begun collecting data on the compounds' structures.

Transitioning to Synthesis

I've exhausted general searches and am now moving to synthesize the gathered information into the requested guide. My focus is adapting general solubility and stability testing protocols for this compound. While direct experimental data is lacking, I'll leverage related compound data, clearly noting all inferences. This will ensure a scientifically sound and detailed guide despite the data gap.

An In-depth Technical Guide to 2-Acetyl-5-chloro-2H-indazole (CAS 98083-44-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the vast landscape of chemical compounds, some are extensively studied, their properties and synthesis routes meticulously documented, while others remain in relative obscurity. 2-Acetyl-5-chloro-2H-indazole, identified by the CAS number 98083-44-4, falls into the latter category. While specific, in-depth research on this particular molecule is limited, its core structure, the 2H-indazole scaffold, is a well-recognized "privileged scaffold" in medicinal chemistry.[1] This guide, therefore, serves a dual purpose: to present the concrete, albeit limited, information available for this compound and to provide a scientifically grounded, logical framework for its synthesis and potential properties based on established knowledge of 2H-indazole chemistry. This document is designed to be a valuable resource for researchers interested in exploring this and similar molecules, offering both a summary of current knowledge and a roadmap for future investigation.

Introduction to this compound

This compound is a heterocyclic organic compound. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is of significant interest in pharmaceutical research due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The "2H" designation indicates the position of the hydrogen atom on the nitrogen in the pyrazole ring. The substituents on the indazole core, a chloro group at position 5 and an acetyl group at position 2, are expected to modulate its physicochemical properties and biological activity.

Synthesis of this compound: A Proposed Pathway

While a specific, validated synthesis protocol for this compound is not documented in readily available literature, a plausible and efficient synthetic route can be designed based on well-established methodologies for the synthesis of 2H-indazole derivatives.[1][2] One of the most robust and versatile methods involves a copper-catalyzed, one-pot, three-component reaction.[1]

Proposed Synthetic Strategy

The proposed synthesis of this compound involves the reaction of a substituted 2-bromobenzaldehyde with a primary amine and sodium azide, catalyzed by a copper salt. The acetyl group at the 2-position can be introduced by using N-aminoacetamide as the primary amine source.

The logical flow of this proposed synthesis is depicted in the following workflow diagram:

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a suggested starting point for the synthesis of this compound and may require optimization.

Materials:

-

2-Bromo-5-chlorobenzaldehyde

-

N-Aminoacetamide

-

Sodium Azide (NaN3)

-

Copper(I) Iodide (CuI)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-chlorobenzaldehyde (1.0 eq), N-aminoacetamide (1.2 eq), sodium azide (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMSO to the flask, followed by TMEDA (0.2 eq).

-

Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Causality Behind Experimental Choices:

-

Copper(I) Iodide (CuI): This catalyst is crucial for the formation of the C-N and N-N bonds necessary for the indazole ring closure.[3]

-

TMEDA: As a ligand, TMEDA stabilizes the copper catalyst and enhances its reactivity.[3]

-

DMSO: A high-boiling polar aprotic solvent is chosen to facilitate the reaction at elevated temperatures and to dissolve the reactants.

-

Sodium Azide: Serves as the source of the two nitrogen atoms for the pyrazole ring.

-

Inert Atmosphere: Prevents oxidation of the catalyst and other reagents.

Physicochemical and Toxicological Properties

The available data for this compound is primarily from supplier safety data sheets.

| Property | Value | Source |

| CAS Number | 98083-44-4 | [4][5] |

| Molecular Formula | C9H7ClN2O | [4][5] |

| Molecular Weight | 194.62 g/mol | [4][5] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | No data available | [5] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [5] |

| Hazard Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides. | [5] |

| Toxicological Information | May be harmful if ingested or inhaled. Irritating to mucous membranes and the upper respiratory tract. May cause an allergic skin reaction and serious eye irritation. The toxicological properties have not been fully investigated. | [5] |

Potential Applications and Mechanism of Action: An Area for Future Research

As of the date of this guide, there is no specific information in the scientific literature regarding the research applications or the mechanism of action of this compound. The indazole scaffold is known to interact with a variety of biological targets, and derivatives have shown promise as:

-

Anti-cancer agents

-

Anti-inflammatory drugs

-

Antidepressants

-

Antiprotozoal agents[1]

The presence of the chloro and acetyl groups on the 2H-indazole core of CAS 98083-44-4 suggests that it could be a candidate for screening in various biological assays to explore its potential therapeutic value. Further research is required to elucidate its biological activity and mechanism of action.

The relationship between the structure of this compound and its potential biological activity can be visualized as follows:

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 98083-44-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. matrixscientific.com [matrixscientific.com]

The Therapeutic Potential of Substituted 2H-Indazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The 2H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis and multifaceted therapeutic potential of substituted 2H-indazoles, with a focus on their antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties. By elucidating the underlying mechanisms of action and providing detailed experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the 2H-Indazole Core

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is of particular interest in drug discovery due to its prevalence in a number of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib. The unique electronic and structural features of the 2H-indazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This guide will delve into the synthesis and biological activities of this versatile scaffold, providing insights into its potential for the development of next-generation therapeutics.

Synthetic Strategies: Efficient Access to 2H-Indazole Derivatives

The development of efficient and versatile synthetic routes to substituted 2H-indazoles is paramount for exploring their therapeutic potential. One-pot multicomponent reactions have gained significant traction as they offer operational simplicity, reduced reaction times, and increased overall efficiency.[1]

One-Pot Condensation-Cadogan Reductive Cyclization

A mild and efficient one-pot synthesis of 2H-indazoles can be achieved through the condensation of ortho-nitrobenzaldehydes with primary amines, followed by a Cadogan reductive cyclization using a phosphine reagent.[2] This method is notable for its broad substrate scope and tolerance of various functional groups.[2]

Materials:

-

Substituted ortho-nitrobenzaldehyde (1.0 equiv)

-

Substituted aniline (1.1 equiv)

-

Tri-n-butylphosphine (1.5 equiv)

-

Isopropanol (i-PrOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the ortho-nitrobenzaldehyde in isopropanol, add the primary amine.

-

Heat the reaction mixture to 80°C and stir for 1 hour to facilitate the formation of the imine intermediate.

-

To the same reaction vessel, add tri-n-butylphosphine.

-

Continue to stir the reaction mixture at 80°C for an additional 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired 2H-indazole derivative.

Antitumor Activities of 2H-Indazoles

Substituted 2H-indazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action

Many 2H-indazole derivatives function as potent inhibitors of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[3][4] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

Caption: Induction of apoptosis via the Bcl-2 family pathway by 2H-indazoles.

In Vitro Anticancer Activity

The cytotoxic effects of substituted 2H-indazoles have been evaluated against a variety of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected 2H-indazole derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6f | A-549 (Lung) | 0.80 | [4] |

| 6i | MCF-7 (Breast) | 0.86 | [4] |

| 6j | Panc-1 (Pancreatic) | 1.05 | [4] |

| 6s | HT-29 (Colon) | 1.05 | [4] |

| 2f | 4T1 (Breast) | 0.23 - 1.15 | [5] |

| 3b | MCF-7 (Breast) | 32.92 µg/mL | [6] |

| 3h | HeLa (Cervical) | 12.08 µg/mL | [6] |

| 3d | SKOV3 (Ovarian) | 29.06 µg/mL | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Culture adherent cancer cells in a T-75 flask to approximately 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 2H-indazole derivative in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). [7] * After the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. * Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. * Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Antimicrobial Properties of 2H-Indazoles

Substituted 2H-indazoles have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including protozoa, bacteria, and fungi. [8][9]

Antiprotozoal Activity

Several 2H-indazole derivatives have shown potent activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases exhibiting greater potency than the standard drug metronidazole. [10]

Antibacterial and Antifungal Activity

Some 2H-indazole derivatives have displayed inhibitory activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. [11]Additionally, certain derivatives have shown in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. [10]One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. [12]

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 2H-indazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 64 - 128 | [11] |

| Compound 5 | S. epidermidis | 64 - 128 | [11] |

| Compound 2 & 3 | E. faecalis | ~128 | [11] |

| Compound 18 & 23 | C. albicans | Not specified | [10] |

| Compound 18 & 23 | C. glabrata | Not specified | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a tube containing sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Incubate the broth culture at the appropriate temperature until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in broth to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the 2H-indazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth as the diluent.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

-

Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Effects of 2H-Indazoles

The anti-inflammatory properties of 2H-indazoles are primarily attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. [13]

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. [14]By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, 2H-indazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [9]

Caption: Inhibition of the COX-2 pathway by substituted 2H-indazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [15]

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week.

-

Randomly divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the 2H-indazole derivative.

-

-

Compound Administration:

-

Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat. [16]

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. [16]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) at each time point by subtracting the initial paw volume from the paw volume at that time point (Vₜ - V₀).

-

Calculate the percentage of inhibition of edema for each test group compared to the vehicle control group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Neuroprotective Potential of 2H-Indazoles

Emerging evidence suggests that indazole derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [17][18]

Mechanism of Action

The neuroprotective effects of indazoles are thought to be mediated through multiple mechanisms, including the inhibition of enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3β (GSK-3β). [17][19]GSK-3β is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. [13][20]By inhibiting GSK-3β, indazole derivatives may reduce tau pathology and its neurotoxic consequences. [19]

Conclusion and Future Directions

Substituted 2H-indazoles represent a highly versatile and promising class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as antitumor, antimicrobial, anti-inflammatory, and potentially neuroprotective agents underscores their significance in modern drug discovery. The continued development of efficient synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly pave the way for the discovery of novel 2H-indazole-based therapeutics with improved efficacy and safety profiles. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this important chemical scaffold.

References

-

The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. (n.d.). Retrieved from [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). Retrieved from [Link]

- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (1998). Clinical and Experimental Immunology, 114(Suppl 1), 28-32.

- Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011). Organic Letters, 13(13), 3542-3545.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules, 22(11), 1864.

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Pharmaceuticals, 14(4), 351.

-

Carrageenan-Induced Paw Edema (Rat, Mouse). (n.d.). Retrieved from [Link]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(27), 15675-15687.

-

Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step... (n.d.). Retrieved from [Link]

-

Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (n.d.). Retrieved from [Link]

- Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 2960-2964.

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Retrieved from [Link]

-

2H-Indazole synthesis. (n.d.). Retrieved from [Link]

- Importance of Indazole against Neurological Disorders. (2021). Current Topics in Medicinal Chemistry, 21(25), 2269-2284.

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (n.d.). Retrieved from [Link]

- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Bioorganic Chemistry, 123, 105769.

-

Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. (n.d.). Retrieved from [Link]

-

MTT assay protocol. (n.d.). Retrieved from [Link]

-

The VEGFR2 played an essential role on anti-apoptotic cell growth in... (n.d.). Retrieved from [Link]

- Abstract 1802: Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. (2017). Cancer Research, 77(13_Supplement), 1802-1802.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Retrieved from [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Retrieved from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Retrieved from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (n.d.). Retrieved from [Link]

-

TWO STEP SYNTHESIS OF INDAZOLE DERIVATIVES AND THEIR ANTI-CANCER EVALUATION. (n.d.). Retrieved from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). Retrieved from [Link]

-

Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (n.d.). Retrieved from [Link]

-

Bioactive compounds containing 2H-indazole. (n.d.). Retrieved from [Link]

-

Importance of Indazole against Neurological Disorders. (n.d.). Retrieved from [Link]

- Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1509-1522.

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (n.d.). Retrieved from [Link]

- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2022). Mini-Reviews in Medicinal Chemistry, 22(12), 1635-1647.

-

Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. (n.d.). Retrieved from [Link]

-

Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. (n.d.). Retrieved from [Link]

- Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. (2003). The American Journal of Medicine, 114(5), 403-410.

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). Retrieved from [Link]

-

Minimum Inhibitory Concentration (µM) of 3-phenyl-1H-indazole derivatives. (n.d.). Retrieved from [Link]

-

Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. (n.d.). Retrieved from [Link]

-

Minimum inhibitory concentration. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. b.aun.edu.eg [b.aun.edu.eg]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 9. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer’s Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. inotiv.com [inotiv.com]

- 17. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 19. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The 2H-Indazole Scaffold: A Technical Guide to Synthesis, Functionalization, and Application in Modern Medicinal Chemistry

Preamble: Beyond the 1H-Isomer - The Rise of a Privileged Scaffold

In the vast landscape of nitrogen-containing heterocycles, the indazole core stands out as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to a wide array of biological targets.[1] For decades, the thermodynamically more stable 1H-indazole tautomer has dominated synthetic and medicinal chemistry efforts.[2] However, a paradigm shift is underway. Researchers and drug development professionals are increasingly turning their attention to the kinetically favored, quinonoid 2H-indazole isomer.[3] This once-overlooked scaffold is now at the heart of several breakthrough therapies, including the PARP inhibitor Niraparib (Zejula®) and the multi-kinase inhibitor Pazopanib (Votrient®).

This technical guide moves beyond a simple recitation of facts. It is designed for the practicing scientist, providing a deep dive into the causality behind experimental choices, offering robust, field-tested protocols, and grounding key concepts in authoritative, verifiable literature. We will explore the unique physicochemical properties of the 2H-indazole core, dissect its synthesis and functionalization, and illuminate its application as a potent pharmacophore in oncology and beyond.

Section 1: The 2H-Indazole Core - Strategic Physicochemical & Tautomeric Considerations

The decision to pursue a 2H-indazole over its 1H counterpart is a strategic one, rooted in fundamental physicochemical differences that can profoundly impact a drug candidate's profile. While the 1H-tautomer is generally more stable by approximately 2.3 kcal/mol, this thermodynamic preference does not negate the significant advantages the 2H-isomer can offer.[3][4]

Tautomeric Stability and Physicochemical Properties

The key distinction lies in the electronic distribution within the bicyclic system. The 1H-indazole possesses a "benzenoid" structure, whereas the 2H-indazole has a "quinonoid" character. This fundamental difference influences several key drug-like properties.

-

Dipole Moment: The 2H-indazole exhibits a significantly larger dipole moment (3.21 D) compared to the 1H-tautomer (1.6 D).[4] This increased polarity can be strategically exploited to enhance interactions with polar residues in a target's active site or to modulate solubility.

-

Basicity and Acidity: The parent indazole scaffold is a weak base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.86).[4] The position of the N-substituent in the 2H-isomer alters the hydrogen-bonding potential compared to the 1H-isomer. The N2 nitrogen is generally considered more basic. This can change vector trajectories for key binding interactions and impact metabolic stability.

-

Bioisosterism: The indazole nucleus is often considered a bioisostere of indole, a common motif in bioactive natural products.[5] The 2H-indazole provides a distinct electronic and steric alternative, allowing chemists to circumvent patent limitations or address specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges associated with an indole core, such as oxidative metabolism.

| Property | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Rationale & Implication in Drug Design |

| Relative Stability | More Stable (-2.3 kcal/mol) | Less Stable | Synthesis often requires kinetic control to favor the 2H-isomer. However, once N-substituted, the barrier to tautomerization is high. |

| Dipole Moment | ~1.6 D | ~3.21 D | The higher dipole of the 2H-isomer can enhance solubility and create stronger dipole-dipole interactions with the target protein.[4] |

| pKa (Basicity) | Weaker Base | Stronger Base | The N2 lone pair is more available, which can be critical for forming key hydrogen bonds in a kinase hinge region, for example. |

| Substitution Vectors | N1 substitution directs vectors away from the pyrazole ring. | N2 substitution directs vectors across the face of the pyrazole ring. | This provides a different 3D exploration of chemical space, potentially accessing different pockets within a binding site. |

Section 2: Synthesis of the 2H-Indazole Scaffold

The regioselective synthesis of the 2H-indazole core is paramount. While mixtures of 1H and 2H isomers are common, several methodologies provide reliable access to the desired 2H-tautomer. The choice of method is dictated by the desired substitution pattern, scale, and tolerance for specific functional groups.

The One-Pot Condensation-Cadogan Reductive Cyclization

For its operational simplicity, scalability, and use of commercially available starting materials, the one-pot Cadogan reductive cyclization is a highly trusted and self-validating method for producing N2-aryl and N2-alkyl indazoles.[5][6] This approach avoids the isolation of potentially unstable intermediates.

The causality behind this one-pot procedure is efficiency and safety. The initial condensation of an ortho-nitrobenzaldehyde with a primary amine forms an imine. Instead of isolation, a reducing agent, typically a phosphine like tri-n-butylphosphine, is added directly. The phosphine selectively deoxygenates the nitro group, leading to a transient nitrene species which immediately undergoes intramolecular cyclization and aromatization to yield the stable 2H-indazole. The use of isopropanol as a solvent and a moderate temperature of 80 °C makes this protocol robust and broadly applicable.[6]

-

Materials:

-

2-Nitrobenzaldehyde (1.0 equiv)

-

Aniline (1.1 equiv)

-

Tri-n-butylphosphine (1.5 equiv)

-

Isopropanol (i-PrOH)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc)

-

-

Procedure:

-